molecular formula C11H9F3O3 B6166184 7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid CAS No. 1956332-20-9

7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Cat. No. B6166184
CAS RN: 1956332-20-9
M. Wt: 246.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid” contains a trifluoromethyl group (-CF3), a benzopyran ring, and a carboxylic acid group (-COOH). The trifluoromethyl group is a functional group that has the formula -CF3 . Compounds with this group are a subclass of the organofluorines .


Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethyl groups can be introduced to molecules through various methods . For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .


Molecular Structure Analysis

The molecular structure analysis of such a compound would typically involve techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT . These techniques can provide information about the compound’s vibrational properties, electronic structure, and molecular geometry .


Chemical Reactions Analysis

The trifluoromethyl group in the compound can participate in various chemical reactions. For instance, it can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure and functional groups. For example, the trifluoromethyl group is known for its significant electronegativity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if the compound were used as a pharmaceutical, the trifluoromethyl group could potentially enhance the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties .

Safety and Hazards

While specific safety data for this compound was not found, compounds containing trifluoromethyl groups can be hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves the conversion of a commercially available starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4,5-trifluorobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide", "acetic acid", "sodium bicarbonate", "magnesium sulfate", "methanol", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 2,4,5-trifluorobenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 2-(2,4,5-trifluorophenyl)-3-oxobutanoate.", "Step 2: Hydrolysis of ethyl 2-(2,4,5-trifluorophenyl)-3-oxobutanoate with sulfuric acid and sodium hydroxide to form 2-(2,4,5-trifluorophenyl)-3-hydroxybutanoic acid.", "Step 3: Oxidation of 2-(2,4,5-trifluorophenyl)-3-hydroxybutanoic acid with hydrogen peroxide and acetic acid to form 7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid.", "Step 4: Purification of the product by washing with sodium bicarbonate, drying with magnesium sulfate, and recrystallization from a mixture of methanol and diethyl ether.", "Step 5: Characterization of the product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] }

CAS RN

1956332-20-9

Molecular Formula

C11H9F3O3

Molecular Weight

246.2

Purity

0

Origin of Product

United States

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